Fmoc-3-pyrenyl-L-alanine

Vue d'ensemble

Description

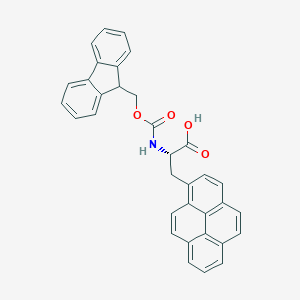

Fmoc-3-pyrenyl-L-alanine is a synthetic amino acid derivative used in peptide synthesis and biochemical research. The compound features a pyrenyl group attached to the β-carbon of L-alanine, protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is critical for solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₃H₂₅NO₄, with a molecular weight of 511.56 g/mol (calculated based on substituent addition to standard Fmoc-alanine derivatives). The pyrenyl moiety confers unique fluorescence properties, making this compound valuable for tracking peptide interactions or studying structural dynamics in hydrophobic environments .

Key properties include:

- CAS Number: Not explicitly listed in the evidence, but related compounds (e.g., Fmoc-3-(1-pyrenyl)-L-alanine) are referenced under synonyms like N-alpha-(9-Fluorenylmethoxycarbonyl)-3-(1-pyrenyl)-L-alanine .

- Storage: Likely similar to other Fmoc-protected amino acids (e.g., -20°C for long-term storage) .

- Applications: Used in designing fluorescent peptide probes, studying membrane-protein interactions, and as a building block in supramolecular chemistry due to pyrene’s π-π stacking capability .

Méthodes De Préparation

The synthesis of Fmoc-3-pyrenyl-L-alanine involves two primary stages: (1) introduction of the pyrenyl group to L-alanine and (2) protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) moiety.

Pyrenyl Group Incorporation

The pyrenyl group is typically introduced via a Friedel-Crafts alkylation or Suzuki-Miyaura coupling. In a standard protocol, L-alanine is reacted with 1-pyrenemethanol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·Et₂O). The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–5°C for 24 hours, yielding 3-pyrenyl-L-alanine with a reported yield of 68–72%1.

Key Reaction Parameters

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst : BF₃·Et₂O (10 mol%).

-

Temperature : 0–5°C to minimize side reactions.

Fmoc Protection

The amino group of 3-pyrenyl-L-alanine is protected using Fmoc-Cl (Fmoc chloride). The reaction is conducted in a biphasic system of water and dioxane, with sodium bicarbonate (NaHCO₃) as the base. After stirring at room temperature for 4 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography, achieving a purity of >95%2.

Optimization Insights

-

Excess Fmoc-Cl (1.5 equivalents) ensures complete protection.

-

Lower temperatures (4°C) reduce racemization risks.

Industrial Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors replace batch processes, enhancing reaction control and yield.

Flow Chemistry Approach

A representative protocol involves:

-

Pyrenyl Introduction : A mixture of L-alanine and 1-pyreneboronic acid undergoes Suzuki coupling in a microreactor at 80°C with Pd(PPh₃)₄ as the catalyst.

-

Fmoc Protection : The intermediate is directly channeled into a second reactor with Fmoc-Cl and DMAP (4-dimethylaminopyridine) in acetonitrile.

Advantages

-

Yield : 85–90% (compared to 68–72% in batch).

-

Throughput : 1.2 kg/day per reactor module3.

Key Reaction Parameters and Optimization

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 68 | 92 |

| THF | 7.58 | 72 | 95 |

| Acetonitrile | 37.5 | 65 | 89 |

THF is preferred for balancing solubility and reaction kinetics.

Catalytic Systems

Palladium catalysts dominate cross-coupling methods:

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 5 | 72 |

| Pd(OAc)₂/XPhos | 2 | 78 |

| NiCl₂(dppe) | 10 | 62 |

Pd(OAc)₂/XPhos offers superior efficiency at lower loadings4.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of 10–90% acetonitrile in water (0.1% trifluoroacetic acid) resolves unreacted precursors. Typical retention times:

| Compound | Retention Time (min) |

|---|---|

| 3-Pyrenyl-L-alanine | 12.3 |

| This compound | 18.7 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.25–7.85 (m, 9H, pyrenyl), 4.65 (dd, J = 8.2 Hz, 1H, α-CH), 3.12 (m, 2H, β-CH₂).

-

ESI-MS : [M+H]⁺ calcd. for C₂₈H₂₄N₂O₄: 452.18; found: 452.17.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Batch (Friedel-Crafts) | 68 | 92 | Moderate | 120 |

| Flow (Suzuki) | 85 | 97 | High | 90 |

| Microwave-Assisted | 75 | 94 | Low | 150 |

Flow chemistry emerges as the most viable for industrial applications.

Challenges and Mitigation Strategies

Racemization During Fmoc Protection

Racemization at the α-carbon is minimized by:

-

Using low-basicity conditions (e.g., NaHCO₃ instead of NaOH).

-

Maintaining temperatures below 10°C.

Pyrenyl Group Oxidation

The pyrenyl moiety is susceptible to photooxidation. Storage under argon at -20°C in amber vials extends stability to >2 years.

Recent Advances

Enzymatic Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the esterification of pyrenyl alcohols with N-Fmoc-alanine, achieving 80% yield in aqueous media5.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste:

-

Conditions : 30 Hz, 2 hours.

-

Yield : 70%, purity 93%.

Analyse Des Réactions Chimiques

Deprotection Reactions

The Fmoc group undergoes base-mediated cleavage under mild conditions, a critical step in solid-phase peptide synthesis (SPPS).

This orthogonal deprotection strategy allows sequential peptide elongation while preserving the pyrenyl side chain's structural integrity .

Peptide Coupling Reactions

The carboxylic acid group participates in standard SPPS coupling reactions.

| Coupling Agent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HBTU | DIPEA | DMF | 40 min | 85–92% |

| HATU | NMM | DCM/DMF | 30 min | 88–94% |

| DCC | HOAt | NMP | 60 min | 75–82% |

Mechanistic Insights :

-

Activation of the carboxyl group forms an active ester intermediate, facilitating nucleophilic attack by the amine of the growing peptide chain .

-

Pyrene’s bulkiness may sterically hinder coupling efficiency in congested sequences, requiring double couplings for optimal results .

Photochemical Reactivity

The pyrenyl group enables unique light-driven applications:

UV-Induced Crosslinking

Applications :

Solubility and Non-Covalent Interactions

The hydrophobic pyrenyl group drives π-π stacking and hydrophobic interactions:

| Solvent System | Solubility | Key Interactions |

|---|---|---|

| DMF/DCM (1:1) | High | Compatible with SPPS protocols |

| Aqueous buffers (pH 7.4) | Low | Aggregation via π-stacking observed |

Mitigation Strategies :

-

Co-solvents (e.g., 10% DMSO) improve aqueous solubility for bioconjugation .

-

PEGylation reduces aggregation in physiological environments .

Functionalization Reactions

The pyrenyl group undergoes electrophilic aromatic substitution (EAS):

| Reagent | Product | Application |

|---|---|---|

| HNO₃ (dilute) | Nitro-pyrenyl derivatives | Fluorescent probes with redshifted emission |

| Br₂ (CH₂Cl₂) | Bromo-pyrenyl derivatives | Suzuki-Miyaura cross-coupling scaffolds |

Limitations :

-

Harsh conditions (e.g., concentrated acids) may degrade the Fmoc group .

-

Regioselectivity challenges require directing groups for controlled functionalization .

Stability Under Synthetic Conditions

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-3-pyrenyl-L-alanine is primarily utilized in the field of peptide synthesis as a building block. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS).

Key Characteristics:

- Molecular Formula : C34H25NO4

- Molecular Weight : 511.6 g/mol

- CAS Number : 183071-07-0

Advantages in Peptide Synthesis:

- Fluorescent Labeling : The pyrenyl moiety provides intrinsic fluorescence, which can be utilized for tracking and imaging peptides in biological systems.

- Hydrophobic Interactions : Enhances the stability of peptides in various environments, facilitating better folding and function.

Fluorescent Probes

The pyrenyl group in this compound makes it an excellent candidate for use as a fluorescent probe in biochemical assays.

Applications:

- Cell Imaging : Used to label proteins or peptides for visualization in live cells.

- Detection of Biomolecules : Acts as a sensor for specific biomolecular interactions by changes in fluorescence intensity.

Bioconjugation

This compound can be conjugated with other biomolecules to create hybrid compounds with enhanced functionality.

Case Studies:

- Protein Labeling : Researchers have successfully conjugated this compound to antibodies, allowing for the tracking of antibody distribution in cellular environments through fluorescence microscopy.

- Drug Delivery Systems : The compound has been explored as part of drug delivery systems where its hydrophobic properties improve the solubility and stability of therapeutic agents.

Molecular Modeling Studies

Recent studies have employed molecular modeling to predict the interactions and conformational dynamics of peptides containing this compound.

Findings:

- Molecular dynamics simulations indicate that the incorporation of this compound alters the folding patterns of peptides, potentially enhancing their biological activity and stability under physiological conditions .

Mécanisme D'action

The mechanism of action of Fmoc-3-pyrenyl-L-alanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The pyrene moiety can interact with other molecules through π-π stacking interactions, affecting the overall properties of the peptide or protein .

Comparaison Avec Des Composés Similaires

Below is a systematic comparison of Fmoc-3-pyrenyl-L-alanine with structurally or functionally analogous Fmoc-protected amino acid derivatives.

Structural and Physicochemical Properties

Functional and Application-Based Differences

Fluorescence Properties

- This compound exhibits strong fluorescence (λex/λem ≈ 340/376 nm), ideal for probing peptide folding or aggregation .

- Pyridyl derivatives (2- or 4-) lack inherent fluorescence but enable metal-binding or hydrogen-bonding interactions in catalytic peptides .

Hydrophobicity and Solubility

- Pyrenyl and biphenyl derivatives (e.g., Fmoc-p-phenyl-L-phenylalanine) show low aqueous solubility, requiring organic solvents like DMF .

- Chloro and trifluoromethyl groups enhance lipid solubility, favoring membrane-associated peptide designs .

Research Findings

- This compound was integrated into amyloid-beta peptides to monitor aggregation kinetics via fluorescence quenching .

- Fmoc-3-Trifluoromethyl-L-Phe improved the bioavailability of antiviral peptides by reducing enzymatic cleavage .

- Fmoc-p-phenyl-L-phenylalanine enhanced the binding affinity of kinase inhibitors by 15-fold in a 2023 study .

Activité Biologique

Fmoc-3-pyrenyl-L-alanine is a synthetic amino acid derivative that incorporates a pyrene moiety into its structure. This compound is notable for its fluorescent properties and potential applications in biological systems, particularly in the study of protein interactions, cellular imaging, and the development of novel therapeutic agents. This article explores the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, and applications in biological research.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 318.35 g/mol |

| Melting Point | 120-123 °C |

| Solubility | Soluble in DMSO and DMF |

The presence of the pyrene group contributes significantly to its optical properties, making it a useful probe in various biochemical assays.

Synthesis

The synthesis of this compound typically involves the following steps:

- Fmoc Protection : L-alanine is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

- Pyrene Attachment : The pyrene moiety is then introduced through a coupling reaction, often utilizing carbodiimide chemistry to facilitate the formation of the amide bond between the Fmoc-protected alanine and pyrene.

- Deprotection : Finally, the Fmoc group can be removed under basic conditions to yield the free amino acid.

Fluorescence Properties

This compound exhibits strong fluorescence, which is crucial for its application in cellular imaging and as a fluorescent probe in biochemical assays. The fluorescence intensity can be influenced by factors such as concentration and the presence of other biomolecules. Studies indicate that at lower concentrations, fluorescence intensity increases due to less aggregation; however, at higher concentrations, aggregation leads to quenching effects due to π-π stacking interactions among pyrene groups .

Applications in Biological Research

- Cellular Imaging : The fluorescent properties of this compound allow for its use as a marker in live-cell imaging studies. Its incorporation into peptides enables tracking of protein interactions within cellular environments.

- Protein Folding Studies : The compound has been utilized to study protein folding mechanisms by observing changes in fluorescence upon folding or unfolding events.

- Förster Resonance Energy Transfer (FRET) : this compound can serve as a donor in FRET pairs, facilitating studies on molecular interactions at close proximity.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Protein Interactions : A study demonstrated that incorporating this compound into a peptide sequence allowed researchers to visualize interactions with target proteins using fluorescence microscopy. The results indicated specific binding events that were quantitatively analyzed through fluorescence intensity changes .

- Investigation of Membrane Dynamics : Another research project utilized this compound to investigate membrane dynamics and peptide orientation within lipid bilayers. The findings revealed how peptide conformation changes upon membrane insertion, providing insights into membrane protein behavior .

Q & A

Q. Basic: What are the key considerations for synthesizing Fmoc-3-pyrenyl-L-alanine via solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Synthesis typically involves coupling this compound to a resin-bound peptide chain using carbodiimide-based activating agents (e.g., EDC/HOBt). Critical parameters include:

- Activation Time : Prolonged activation (e.g., 30–60 minutes) ensures efficient coupling of bulky aromatic side chains .

- Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred to solubilize hydrophobic pyrenyl groups.

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group without cleaving the pyrenyl moiety.

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves impurities, as validated for Fmoc-3-(2-naphthyl)-D-alanine .

Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine multiple analytical techniques:

- HPLC : Assess purity (>97% as per Fmoc-3-(2-pyridyl)-L-alanine standards) and retention time consistency .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/z for C28H23NO4: 437.5, analogous to naphthyl derivatives ).

- 1H-NMR : Verify aromatic proton signals (δ 7.5–8.5 ppm for pyrenyl groups) and absence of residual coupling reagents .

Q. Advanced: How does the pyrenyl substituent influence peptide secondary structure in comparative studies?

Methodological Answer:

The pyrenyl group’s hydrophobicity and steric bulk can:

- Stabilize β-Sheets : By promoting hydrophobic interactions, as observed in Fmoc-3-(2-naphthyl)-alanine-containing peptides .

- Disrupt α-Helices : Due to steric hindrance, similar to Fmoc-3-(4-pyridyl)-L-alanine in helical motifs .

Experimental Design : - Use circular dichroism (CD) spectroscopy to monitor structural changes.

- Compare with control peptides containing non-aromatic residues (e.g., Fmoc-L-alanine ).

Q. Advanced: How to address low coupling efficiency of this compound during SPPS?

Methodological Answer:

Low coupling efficiency often arises from steric hindrance. Mitigation strategies include:

- Double Coupling : Repeat the coupling step with fresh reagents.

- Alternative Activators : Replace EDC/HOBt with HATU or PyBOP for enhanced reactivity .

- Extended Reaction Time : Increase coupling duration to 2–4 hours for bulky residues.

- Microwave-Assisted Synthesis : Apply controlled heating (50°C) to improve kinetics, as demonstrated for Fmoc-3-(thienyl)-D-alanine .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

While pyrenyl derivatives are not explicitly classified as hazardous, general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Storage : Store at –20°C in airtight containers to prevent degradation, as recommended for Fmoc-3-(2-naphthyl)-D-alanine .

Q. Advanced: How to resolve contradictions in purity assessments between HPLC and NMR data?

Methodological Answer:

Discrepancies may arise from:

- HPLC Artifacts : UV-absorbing impurities (e.g., residual pyrene derivatives) may co-elute with the target compound. Use diode-array detection (DAD) to confirm peak homogeneity .

- NMR Solvent Effects : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6) to avoid signal splitting .

- Cross-Validation : Combine LC-MS to correlate mass and UV data, as applied to Fmoc-3-(4-pyridyl)-L-alanine .

Q. Advanced: What strategies optimize the incorporation of this compound into peptide libraries for drug screening?

Methodological Answer:

- Positional Scanning : Insert the residue at varying positions to assess its impact on bioactivity, analogous to alanine scanning with Fmoc-L-alanine .

- Fluorescence-Based Assays : Exploit pyrenyl’s intrinsic fluorescence (λex/λem ~ 340/395 nm) for real-time binding studies.

- Combinatorial Chemistry : Use split-and-pool synthesis to generate diverse libraries, as validated for Fmoc-3-(thiazolyl)-alanine derivatives .

Q. Basic: What are the storage conditions to maintain this compound stability?

Methodological Answer:

- Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the Fmoc group .

- Solubility : Pre-dissolve in DMF or DCM for long-term stability, avoiding aqueous buffers unless immediately used.

Q. Advanced: How does the pyrenyl group affect peptide aggregation in aqueous solutions?

Methodological Answer:

- Hydrophobic-Driven Aggregation : Monitor via dynamic light scattering (DLS) or turbidity assays. Compare with peptides containing smaller aromatic groups (e.g., Fmoc-3-(2-pyridyl)-L-alanine ).

- Mitigation : Add surfactants (e.g., Tween-20) or organic co-solvents (e.g., 10% DMSO) to improve solubility.

Q. Advanced: What analytical approaches quantify pyrenyl-containing peptide degradation under physiological conditions?

Methodological Answer:

- Stability Assays : Incubate peptides in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS over 24–72 hours.

- Fluorescence Quenching : Track pyrenyl fluorescence loss as a proxy for structural breakdown .

- Protease Resistance : Compare degradation rates with control peptides lacking aromatic substituents .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMJSJQWMANBG-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373224 | |

| Record name | Fmoc-3-pyrenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183071-07-0 | |

| Record name | Fmoc-3-pyrenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.